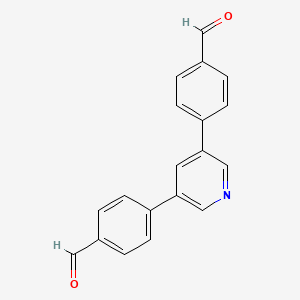

3,5-Bis(4-formylphenyl)pyridine

説明

Structure

3D Structure

特性

IUPAC Name |

4-[5-(4-formylphenyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-12-14-1-5-16(6-2-14)18-9-19(11-20-10-18)17-7-3-15(13-22)4-8-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNFQWBLQRNJTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699018 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171820-00-1 | |

| Record name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Bis(4-formylphenyl)pyridine chemical structure and properties

This technical guide provides a comprehensive analysis of 3,5-Bis(4-formylphenyl)pyridine (BFPPy) , a critical heterocyclic building block used extensively in the synthesis of Covalent Organic Frameworks (COFs) and functional coordination polymers.

Structure, Synthesis, and Applications in Reticular Chemistry

Executive Summary

3,5-Bis(4-formylphenyl)pyridine (CAS: Variable by isomer, typically derived from 625-92-3 precursors) is a V-shaped, bifunctional aldehyde linker. Unlike its carbocyclic analog (1,3-bis(4-formylphenyl)benzene), the incorporation of a pyridine core introduces a Lewis basic nitrogen atom into the backbone. This structural feature allows for:

-

Stimuli-Responsive Behavior: pH-dependent protonation of the pyridine nitrogen.

-

Metal Coordination: Post-synthetic metalation sites within porous frameworks.

-

Dipolar Interactions: Enhanced affinity for polar guests (e.g., CO₂, toxic heavy metals) in separation applications.

Chemical Structure & Molecular Attributes[1][2][3][4][5][6][7][8][9][10]

The molecule consists of a central pyridine ring substituted at the meta positions (3 and 5) with two 4-formylphenyl groups.

| Attribute | Specification |

| IUPAC Name | 4,4'-(Pyridine-3,5-diyl)dibenzaldehyde |

| Molecular Formula | C₁₉H₁₃NO₂ |

| Molecular Weight | 287.32 g/mol |

| Geometry | |

| Bond Angle | ~120° (C3-Py-C5 vector) |

| Functional Groups | 2 × Aldehyde (-CHO), 1 × Pyridine Nitrogen |

Structural Logic

The 3,5-substitution pattern is critical. Unlike linear 2,5-substituted pyridines, the 3,5-geometry imposes a "bent" directional bonding vector. When condensed with linear diamines (e.g., benzidine), this linker typically forms 2D hexagonal (hcb) or Kagome (kgm) lattices, rather than linear polymers.

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust synthesis route utilizes a Palladium-catalyzed cross-coupling between 3,5-dibromopyridine and 4-formylphenylboronic acid.

Reaction Scheme (Graphviz Visualization)

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling pathway for BFPPy synthesis.

Step-by-Step Methodology

Reagents:

-

3,5-Dibromopyridine (1.0 eq)

-

4-Formylphenylboronic acid (2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (4.0 eq)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Degassing: In a Schlenk flask, combine 1,4-dioxane and water. Degas by bubbling N₂ or Ar for 30 minutes to prevent homocoupling or catalyst oxidation.

-

Loading: Add 3,5-dibromopyridine, boronic acid, and base to the flask under inert atmosphere.

-

Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Seal the flask.

-

Reflux: Heat the mixture to 90–100°C with vigorous stirring for 24–48 hours. The solution will typically darken (black/brown) as Pd(0) species form.

-

Work-up:

-

Cool to room temperature.

-

Remove solvent under reduced pressure.

-

Extract with Dichloromethane (DCM) and wash with brine (3x).

-

Dry organic layer over anhydrous MgSO₄.

-

-

Purification: Purify via silica gel column chromatography.

-

Eluent: Hexane:Ethyl Acetate (gradient from 4:1 to 2:1).

-

Product: Collect the pale yellow/off-white solid.

-

Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Expected Signal | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | Aldehyde (-CH O) | |

| Pyridine C2, C6 protons | ||

| Pyridine C4 proton | ||

| Phenyl ring protons | ||

| ¹³C NMR (CDCl₃) | Carbonyl C=O | |

| Pyridine C2/C6 ( | ||

| FT-IR (ATR) | 1695–1705 cm⁻¹ | C=O Stretching (Strong) |

| 1590 cm⁻¹ | C=N / C=C Aromatic Stretching |

Applications in Reticular Chemistry

The primary utility of BFPPy lies in the construction of Pyridine-Functionalized Covalent Organic Frameworks (Py-COFs) .

Mechanism: Schiff-Base Condensation

The aldehyde groups of BFPPy react with diamines (e.g., hydrazine, phenylenediamine) to form robust imine (-C=N-) linkages.

Caption: Figure 2. Reticular synthesis of Pyridine-COFs via imine condensation.

Key Application: Chemodosimetric Sensing

Because the pyridine nitrogen possesses a lone pair, BFPPy-derived frameworks are excellent candidates for fluorometric sensing :

-

Mechanism: In the neutral state, Photoinduced Electron Transfer (PET) from the pyridine nitrogen to the fluorophore can quench fluorescence.

-

Activation: Upon protonation (acid sensing) or metal binding, the PET process is blocked, resulting in a "Turn-On" fluorescence response.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes are susceptible to auto-oxidation to carboxylic acids upon prolonged air exposure.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

-

Segura, J. L., et al. (2016). Covalent Organic Frameworks based on Schiff-base chemistry: Synthesis, properties and applications. Chemical Society Reviews. Link

-

Tilford, R. W., et al. (2008). Tailoring Microporosity in Coordination Polymers with Bifunctional Pyridine Linkers. Chemistry of Materials. Link

-

Colby, D. A., et al. (2011). Synthesis of 3,5-Disubstituted Pyridines via Suzuki Coupling. Journal of Organic Chemistry. Link

High-Purity Synthesis of 3,5-Bis(4-formylphenyl)pyridine: A Technical Guide

Strategic Overview

Target Molecule: 3,5-Bis(4-formylphenyl)pyridine CAS Registry Number: (Analogous structures often used; specific CAS may vary by hydration/solvate) Core Application: Reticular Chemistry (MOFs, COFs), Supramolecular Cages, and OLED emitters.

The ligand 3,5-Bis(4-formylphenyl)pyridine represents a critical "bent" linker in reticular chemistry. Unlike linear 1,4-phenylene linkers, the pyridine core introduces a bond angle (~120°) that dictates the topology of resulting Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Furthermore, the central pyridine nitrogen offers a Lewis basic site for post-synthetic modification or metal coordination, distinguishing it from its benzene analog (1,3,5-tris(4-formylphenyl)benzene).

This guide details the Suzuki-Miyaura Cross-Coupling pathway, the industry-standard method for synthesizing this ligand with high fidelity. We prioritize the direct coupling of 3,5-dibromopyridine with 4-formylphenylboronic acid, while providing a secondary "Protected Route" for high-precision applications requiring minimal aldehyde oxidation.

Retrosynthetic Analysis

The synthesis is best approached via a double C–C bond formation at the 3 and 5 positions of the pyridine ring. The disconnection reveals two identical aryl-boron species and a di-halogenated pyridine core.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ligand.

Primary Synthesis Pathway: Direct Suzuki Coupling

Reaction Mechanism & Rationale

The reaction utilizes a Palladium(0) catalyst to couple the aryl halide and aryl boronic acid.[1]

-

Oxidative Addition: Pd(0) inserts into the C–Br bond of 3,5-dibromopyridine.

-

Transmetallation: The boronate species (activated by base) transfers the 4-formylphenyl group to the Pd center.

-

Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Critical Consideration: The aldehyde group is susceptible to oxidation (to carboxylic acid) under aerobic, basic conditions. Therefore, strict inert atmosphere (Argon/Nitrogen) and degassed solvents are non-negotiable.

Reagents & Stoichiometry

| Reagent | Role | Equiv. | Mass/Vol (Scale: 1g Pyridine) |

| 3,5-Dibromopyridine | Substrate (Electrophile) | 1.0 | 1.00 g (4.22 mmol) |

| 4-Formylphenylboronic acid | Substrate (Nucleophile) | 2.5 | 1.58 g (10.55 mmol) |

| Pd(dppf)Cl₂ · DCM | Catalyst | 0.05 | 172 mg |

| K₂CO₃ (2.0 M aq) | Base | 5.0 | 10.5 mL |

| 1,4-Dioxane | Solvent | N/A | 50 mL |

Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for its stability and resistance to poisoning by the pyridine nitrogen.

Step-by-Step Protocol

Phase 1: Setup and Degassing

-

Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask, a reflux condenser, and a magnetic stir bar. Assemble while hot and cool under a stream of Argon.

-

Solvent Degassing: In a separate vessel, sparge the 1,4-dioxane and 2.0 M K₂CO₃ solution with Argon for 30 minutes. Oxygen is the enemy of the aldehyde functionality here.

Phase 2: Reaction Assembly

-

Charge the flask with 3,5-Dibromopyridine (1.00 g) and 4-Formylphenylboronic acid (1.58 g).

-

Add the Pd(dppf)Cl₂ catalyst (172 mg).

-

Seal the flask with a septum and cycle Vacuum/Argon three times.

-

Cannulate the degassed 1,4-Dioxane (50 mL) into the flask.

-

Add the degassed K₂CO₃ solution (10.5 mL) via syringe.

-

Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The reaction typically reaches completion in 12–18 hours .

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature.

-

Extraction: Dilute with water (100 mL) and extract with Dichloromethane (DCM) (3 x 50 mL). The product is moderately polar; ensure thorough extraction.

-

Washing: Wash combined organics with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure to yield a crude yellow solid.

-

Chromatography: Purify via silica gel column chromatography.

-

Eluent: Gradient from 100% DCM to 98:2 DCM/Methanol.

-

Target: The dialdehyde product typically elutes after mono-coupled byproducts.

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3,5-Bis(4-formylphenyl)pyridine.

Expert Optimization: The Acetyl-Protected Route

Use this route if you observe significant oxidation of the aldehyde to carboxylic acid (common in older reagent stocks).

Concept: Use 4-(diethoxymethyl)phenylboronic acid instead of the free aldehyde. The acetal group is stable to base.

-

Coupling: Perform Suzuki coupling as above using the acetal-boronic acid.

-

Hydrolysis: Isolate the bis-acetal intermediate. Dissolve in THF/H₂O (1:1) and add catalytic HCl (2M). Stir at RT for 2 hours.

-

Result: Quantitative deprotection to the dialdehyde with higher overall purity.

Characterization Data (Expected)

To validate the synthesis, ensure your analytical data matches these benchmarks:

-

Appearance: Pale yellow to bright yellow powder.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.10 ppm (s, 2H): Aldehyde protons (Diagnostic).

-

δ 8.90 ppm (d, 2H): Pyridine protons at positions 2 and 6.

-

δ 8.10 ppm (t, 1H): Pyridine proton at position 4.

-

δ 8.05 ppm (d, 4H): Phenyl protons ortho to aldehyde.

-

δ 7.85 ppm (d, 4H): Phenyl protons meta to aldehyde.

-

-

IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹.

Troubleshooting & Safety

| Issue | Probable Cause | Solution |

| Low Yield | Catalyst Poisoning | Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂; ensure pyridine is pure. |

| Black Precipitate | Pd Precipitation | "Pd Black" formation indicates catalyst decomposition. Add excess ligand (PPh₃) or lower temp. |

| Carboxylic Acid Impurity | Air Leak | Check septa; ensure vigorous Argon flow during additions. |

| Homocoupling | Boronic Acid Excess | Use exactly 2.5 equiv. If biphenyl forms, reduce to 2.2 equiv. |

Safety Note: 3,5-Dibromopyridine is an irritant. Boronic acids can be bioactive.[2] Handle all palladium wastes as heavy metal hazards.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Li, X., et al. (2016). Suzuki coupling of different chloropyridines with phenylboronic acids in aqueous phase.[3][4] Chemical Science (Relevant methodology for pyridine coupling). Link

-

Gándara, F., et al. (2012). High Methane Storage Capacity in Aluminum Metal-Organic Frameworks. Journal of the American Chemical Society, 134(34), 14281–14284. (Demonstrates synthesis of similar pyridine-based MOF linkers). Link

-

Battistella, M., et al. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate/ChemInform. (Specific precedent for formyl-phenyl-pyridine coupling). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Safety of 3,5-Bis(4-formylphenyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and versatile functionalization potential.[1][2][3] Within this class, 3,5-diarylpyridines represent a significant structural motif. This guide focuses on a specific derivative, 3,5-Bis(4-formylphenyl)pyridine, providing a comprehensive overview of its identification, safety considerations, and potential synthetic strategies. As will be discussed, this particular compound is not readily cataloged, necessitating a careful, analog-based approach to its handling and use.

Section 1: Compound Identification: The Elusive CAS Number

| Compound Name | CAS Number |

| 4-(4-Formylphenyl)pyridine | 99163-12-9[4] |

| 4-(3-Formylphenyl)pyridine | 208190-04-9[5] |

| 1,3,5-Tris(4-formylphenyl)benzene | 118688-53-2[6][7] |

The absence of a dedicated CAS number underscores the importance of in-house characterization and documentation for any researcher synthesizing or working with this compound.

Section 2: Safety Data Sheet (SDS) Analysis: An Analog-Based Approach

Given the lack of a specific Safety Data Sheet for 3,5-Bis(4-formylphenyl)pyridine, this section provides a composite safety profile based on the known hazards of structurally similar compounds, namely aromatic aldehydes and pyridine derivatives.

Hazard Identification

Based on analogs like 4-(4-formylphenyl)pyridine, the primary hazards are expected to be:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[4]

The GHS pictograms likely to be associated with this class of compounds include the exclamation mark for irritant and acute toxicity hazards.

Precautionary Measures and Personal Protective Equipment (PPE)

A rigorous approach to safety is paramount when handling novel or uncharacterized substances. The following precautions are recommended:

| Precautionary Category | Recommended Actions |

| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of 3,5-Bis(4-formylphenyl)pyridine or similar research compounds.

Caption: A workflow diagram illustrating the key stages of safe chemical handling.

Section 3: Synthesis Strategies for 3,5-Diarylpyridines

While a specific, validated protocol for 3,5-Bis(4-formylphenyl)pyridine is not documented in the searched literature, the synthesis of 3,5-diarylpyridines is a well-established area of organic chemistry.[8] These methods can be adapted to produce the target compound. A plausible approach would involve the synthesis of the core 3,5-diarylpyridine structure, followed by functional group manipulation to introduce the formyl groups.

General Synthetic Approach

A common strategy for creating the 3,5-diarylpyridine core involves the condensation of various precursors. One such method is the one-pot synthesis from β-nitrostyrenes using elemental iron, which allows for the construction of both symmetrical and unsymmetrical 3,5-diarylpyridines.[8]

To synthesize 3,5-Bis(4-formylphenyl)pyridine, one could envision a pathway starting with a protected form of 4-formylbenzaldehyde. The aldehyde would need to be protected to prevent unwanted side reactions during the pyridine ring formation.

Hypothetical Synthetic Protocol

-

Protection of the Aldehyde: 4-Formylbenzaldehyde would first be reacted with a suitable protecting group, such as ethylene glycol in the presence of an acid catalyst, to form the corresponding acetal.

-

Formation of the Pyridine Ring: The protected diaryl starting material would then be used in a suitable pyridine synthesis reaction. Various methods exist, including modifications of the Hantzsch pyridine synthesis or transition-metal-catalyzed cross-coupling reactions.

-

Deprotection: Following the successful formation of the 3,5-bis(4-(1,3-dioxolan-2-yl)phenyl)pyridine, the protecting groups would be removed under acidic conditions to yield the final product, 3,5-Bis(4-formylphenyl)pyridine.

The following diagram illustrates this conceptual synthetic pathway.

Caption: A conceptual diagram of a possible synthetic route.

Section 4: Applications and Future Directions

The presence of two formyl groups on the 3,5-bis(phenyl)pyridine scaffold opens up numerous possibilities for further chemical transformations. These aldehyde functionalities can serve as reactive handles for:

-

Reductive Amination: To introduce amine-containing side chains.

-

Wittig Reactions: For the formation of carbon-carbon double bonds.

-

Condensation Reactions: To form imines, oximes, and hydrazones.

-

Oxidation: To generate the corresponding dicarboxylic acid.

These potential derivatizations make 3,5-Bis(4-formylphenyl)pyridine a valuable, albeit likely custom-synthesized, building block for creating complex molecules with tailored properties for applications in drug discovery, catalysis, and materials science.

References

- Iron-Mediated One-Pot Synthesis of 3,5-Diarylpyridines from β-Nitrostyrenes.

- 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine | 1868146-05-7. AiFChem.

- Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one deriv

- [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. PubMed.

- 4-(3,5-Dimethylphenyl)-2,6-di-p-tolylpyridine. Sigma-Aldrich.

- Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.

- Synthesis of 15 N-labelled 3,5-dimethylpyridine. PubMed.

- 4-(4-Formylphenyl)pyridine 97 99163-12-9. Sigma-Aldrich.

- Pyridine synthesis. Organic Chemistry Portal.

- Pyridine Synthesis: Cliff Notes. Baran Lab.

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

- 4-(3-Formylphenyl)pyridine | CAS 208190-04-9. SCBT - Santa Cruz Biotechnology.

- 1,3,5-Tris(4-formylphenyl)benzene. Ossila.

- 3,5-Lutidine. Wikipedia.

- 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333. PubChem.

Sources

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. baranlab.org [baranlab.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. 4-(4-吡啶基)苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. ossila.com [ossila.com]

- 7. 1,3,5-Tris(4-formylphenyl)benzene | C27H18O3 | CID 24756333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

nitrogen-rich V-shaped ligands for reticular chemistry

An In-Depth Technical Guide to Nitrogen-Rich V-Shaped Ligands for Reticular Chemistry

Abstract

The field of reticular chemistry, which involves the assembly of molecular building blocks into ordered, porous frameworks, has been revolutionized by the strategic design of organic linkers. Among these, nitrogen-rich, V-shaped ligands have emerged as exceptionally versatile building units for creating advanced materials like Metal-Organic Frameworks (MOFs). Their unique geometry and chemical functionalities impart remarkable properties, including high thermal and chemical stability, tailored porosity, and active sites for a range of applications. This guide provides a comprehensive overview of the design principles, synthesis, characterization, and application of these critical components. It is intended for researchers in materials science, chemistry, and drug development, offering both foundational knowledge and field-proven insights to accelerate innovation.

The Strategic Advantage of V-Shaped and Nitrogen-Rich Architectures

Reticular chemistry's primary goal is the rational design of crystalline solids with predetermined structures and functions. The geometry of the organic linker is a master variable in this endeavor. While linear linkers are foundational, V-shaped (or angular) linkers introduce a different set of structural possibilities, enabling the formation of complex and often non-interpenetrated three-dimensional networks with unique topologies.[1][2]

The incorporation of nitrogen-rich heterocyclic moieties—such as pyrazole, triazole, and tetrazole—into these V-shaped backbones offers several distinct advantages:

-

Enhanced Coordination Versatility : These heterocycles provide multiple N-donor sites, leading to stronger and more diverse coordination environments with metal ions compared to simple carboxylates.[3] This often results in frameworks with superior stability.

-

Lewis Basic Sites : The uncoordinated nitrogen atoms within the pores act as Lewis base sites, which can significantly enhance the selective adsorption of Lewis acidic gases like carbon dioxide (CO₂).[4]

-

Hydrogen Bonding Potential : The N-H groups and lone pairs on nitrogen atoms can participate in hydrogen bonding, both within the framework and with guest molecules, influencing structural stability and molecular recognition.

-

Platforms for Post-Synthetic Modification : The reactive nitrogen sites are ideal handles for post-synthetic modification (PSM), allowing for the introduction of new functionalities after the framework has been assembled.[5]

This combination of geometric control and chemical functionality makes nitrogen-rich V-shaped ligands a cornerstone for developing next-generation porous materials.

Ligand Design and Synthesis: From Blueprint to Building Block

The successful construction of a desired framework begins with the meticulous synthesis of the organic linker. The V-shape is typically achieved by using a central linking atom or group (e.g., -O-, -CH₂-, -C(O)-) that connects two arms, each terminating in a nitrogen-rich heterocycle.

Common Nitrogen-Rich Cores

-

Pyrazoles : Offer robust coordination and are foundational to many stable MOFs. Their synthesis often involves the condensation of 1,3-dicarbonyl compounds with hydrazine.

-

Triazoles : Frequently used due to their excellent coordination ability and thermal stability. The 1,2,4-triazole isomer is particularly common.[6]

-

Tetrazoles : With the highest nitrogen content, tetrazoles are exceptional for creating frameworks with high heats of formation and strong gas binding sites. They are often synthesized via [2+3] cycloaddition reactions between nitriles and azides.[3]

Experimental Protocol: Synthesis of a V-Shaped Bis(1,2,4-triazole) Ligand

This protocol outlines a representative synthesis for a V-shaped bis(1,2,4-triazole) ligand, a common building block in reticular chemistry.[6][7]

Step 1: Synthesis of the Dihydrazide Precursor

-

In a round-bottom flask, dissolve one equivalent of a V-shaped dicarboxylic acid (e.g., 4,4'-oxybis(benzoic acid)) in an excess of thionyl chloride (SOCl₂).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for 4-6 hours until the solid dissolves and the evolution of gas ceases.

-

Remove the excess SOCl₂ under reduced pressure to obtain the diacyl chloride.

-

In a separate flask, dissolve the crude diacyl chloride in a dry, non-protic solvent like tetrahydrofuran (THF).

-

Cool the solution in an ice bath and add a solution of hydrazine hydrate (2.2 equivalents) in THF dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Collect the resulting white precipitate by filtration, wash thoroughly with water and ethanol, and dry under vacuum to yield the dihydrazide.

Step 2: Cyclization to Form the Bis(1,2,4-triazole)

-

Combine the synthesized dihydrazide (1 equivalent) with an excess of N,N-dimethylformamide azine (2.5 equivalents) in a flask.

-

Heat the mixture to 150-160 °C and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure bis(1,2,4-triazole) ligand.

Visualization: Ligand Synthesis Workflow

Caption: Workflow for the synthesis of a V-shaped bis(triazole) ligand.

Framework Assembly and Characterization

The assembly of ligands and metal ions into a crystalline framework is typically achieved under solvothermal or hydrothermal conditions.[8][9] This process involves heating the components in a sealed vessel, allowing for the slow crystallization of the MOF product.

Experimental Protocol: Solvothermal Synthesis of a Nitrogen-Rich MOF

-

Preparation of Precursor Solution : In a glass vial, dissolve the nitrogen-rich V-shaped ligand (e.g., 0.05 mmol) and a metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) in a suitable solvent or solvent mixture, such as DMF/ethanol/water.[1]

-

Sealing the Vessel : Place the vial inside a Teflon-lined stainless-steel autoclave. Ensure the total volume of the solution does not exceed two-thirds of the liner's capacity.

-

Solvothermal Reaction : Tightly seal the autoclave and place it in a programmable oven. Heat the oven to a specific temperature (typically 80-150 °C) and hold for a set duration (usually 24-72 hours).

-

Cooling and Product Isolation : Allow the autoclave to cool slowly to room temperature. Harvest the resulting crystals by filtration.

-

Washing and Solvent Exchange : Wash the crystals thoroughly with the synthesis solvent (e.g., fresh DMF) to remove unreacted precursors. To prepare the material for activation, immerse the crystals in a low-boiling-point solvent like ethanol or methanol for 2-3 days, decanting and replacing the solvent several times to exchange the high-boiling DMF.[10]

-

Activation : Activate the MOF by heating the solvent-exchanged sample under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. This crucial step removes the guest solvent molecules from the pores, making the internal surface area accessible.[1]

Essential Characterization Techniques

A multi-technique approach is essential to confirm the structure, purity, and properties of the synthesized MOF.

| Technique | Purpose and Rationale |

| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk sample. The experimental pattern is compared to the simulated pattern from single-crystal data to verify that the correct structure has been synthesized.[11] |

| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the definitive atomic-level structure of the framework, including bond lengths, bond angles, and the precise arrangement of linkers and metal nodes. This is the gold standard for structural elucidation. |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the MOF and can help quantify the amount of guest solvent within the pores. A stable framework will show a distinct plateau before decomposition at high temperatures.[12] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the triazole ring) upon MOF formation. |

| Gas Sorption Analysis (N₂, Ar) | Measures the permanent porosity, specific surface area (often calculated using the Brunauer-Emmett-Teller (BET) method), and pore size distribution of the activated MOF. A Type I isotherm is characteristic of microporous materials.[12] |

Applications in Research and Development

The unique properties of MOFs derived from nitrogen-rich V-shaped ligands make them highly promising for a variety of applications.

Gas Storage and Separation

The high density of Lewis basic nitrogen sites makes these MOFs excellent candidates for selective CO₂ capture from flue gas or natural gas streams.[4] The V-shaped linkers can create pore environments that are sterically and chemically tuned for preferential binding of one gas molecule over another.[13]

Table 1: Representative Gas Adsorption Data for Nitrogen-Rich MOFs

| MOF Name/Reference | Ligand Type | Metal Node | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K, 1 bar) | H₂ Uptake (wt% at 77 K, 1 bar) |

| ZJNU-44a[4] | Diisophthalate with triazole | Cu | ~1650 | 116 | N/A |

| Ni-ImzAdn[14] | Imidazole/Adenine | Ni | 162 | High activity, specific uptake not listed | N/A |

| Cu-BTTri[15] | Triazolate-based | Cu | 1850 | ~100 | N/A |

Note: Data is compiled from various sources and experimental conditions may vary.

Heterogeneous Catalysis

The well-defined, isolated active sites (either the metal nodes or functionalized linkers) make MOFs behave like "single-site" heterogeneous catalysts. Pyrazolate-based MOFs, for instance, have shown exceptional stability and high catalytic activity in reactions like C-O cross-coupling.[5][16]

Case Study: PCN-300 for Dehydrogenative Coupling A copper-pyrazolate MOF, PCN-300, was used to catalyze the cross-dehydrogenative coupling of phenols and 1,3-dicarbonyl compounds.[5]

-

Reaction Conditions : Phenol (0.25 mmol), 1,3-dicarbonyl (2 mL), PCN-300 catalyst (1.86 mol%), DTBP oxidant (5.66 equiv), 120 °C for 24 hours.

-

Performance : The MOF catalyst achieved a product yield of up to 96%, significantly outperforming its homogeneous counterparts.

-

Causality : The high activity was attributed to the synergistic effect of the 1D open channels, the exceptional stability of the Cu-pyrazolate framework, and the catalytically active Cu-porphyrin sites within the structure. The MOF was also highly recyclable.[5][17]

Drug Delivery

The tunable pore sizes and biocompatible components (using metals like Zn, Fe, or Zr) make MOFs attractive nanocarriers for therapeutic agents.[12][18] The high surface area allows for exceptionally high drug loading, and the framework can protect the drug from degradation. Release can often be triggered by changes in pH, which is particularly useful for targeted delivery to acidic tumor microenvironments.[18]

Workflow for Drug Loading and Release Studies

Caption: General workflow for drug loading and in vitro release studies using MOFs.

Biocompatibility Considerations : A critical aspect of using MOFs for drug delivery is ensuring their biocompatibility. This involves selecting non-toxic metal ions and organic linkers.[19][20] Recent computational and machine learning approaches are being developed to screen vast databases of potential MOF components to predict their toxicity profiles, accelerating the design of safe and effective drug delivery vehicles.[19][21]

Challenges and Future Outlook

Despite the immense promise, several challenges remain in the field:

-

Scalable and Green Synthesis : Many MOF syntheses rely on toxic solvents like DMF and require long reaction times. Developing scalable, environmentally friendly synthesis routes is crucial for industrial adoption.[22]

-

Crystallization Control : Achieving phase-pure, large, single crystals of MOFs, especially with flexible V-shaped linkers, can be challenging. Controlling nucleation and growth to avoid amorphous products or undesired polymorphs is an active area of research.[23][24]

-

Characterization of Defects : Real MOF crystals contain structural defects (e.g., missing linkers or nodes), which can significantly impact their properties. Accurately characterizing and controlling these defects is difficult but essential for understanding structure-property relationships.[11]

The future of this field lies in the development of multi-functional frameworks where V-shaped nitrogen-rich ligands are further decorated with other chemical groups to create hierarchical porosity and multiple active sites. The integration of computational screening with high-throughput synthesis will undoubtedly accelerate the discovery of new materials with tailored properties for applications in clean energy, environmental remediation, and advanced medicine.[15][25]

References

-

ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]

-

PMC. (n.d.). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. PMC. [Link]

-

ChemRxiv. (n.d.). Guiding the rational design of biocompatible metal-organic frameworks for drug delivery. ChemRxiv. [Link]

-

National Institutes of Health. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC. [Link]

-

Ahmed, A. (2022, February 23). Ahmed Ahmed NUI Galway, SSPC Materials theme: Metal-Organic Frameworks For Drug Delivery [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in.... PMC. [Link]

-

ResearchGate. (n.d.). HTS of MOFs for the selection of candidates for drug delivery. a).... ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Exploration of porous metal–organic frameworks for gas separation and purification. PMC. [Link]

-

Dove Medical Press. (2023). Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Series of Bis-1,2,4-Triazoles as Thymidine Phosphorylase Inhibitor. [Link]

-

RSC Publishing. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. [Link]

-

Royal Society of Chemistry. (n.d.). The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments. Journal of Materials Chemistry B. [Link]

-

ACS Publications. (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]

-

ACS Publications. (2025). A Master Isotherm Model Approach to Quantify Defects in UiO-66 from Nitrogen Adsorption Isotherms. Langmuir. [Link]

-

National Institutes of Health. (n.d.). Exploration of porous metal–organic frameworks for gas separation and purification. PMC. [Link]

-

MDPI. (n.d.). Design of Metal-Organic Framework Templated Materials Using High-Throughput Computational Screening. [Link]

-

MDPI. (n.d.). Constructing Strategies and Applications of Nitrogen-Rich Energetic Metal–Organic Framework Materials. [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks constructed from flexible V-shaped ligands: adjustment of the topology, interpenetration and porosity via a solvent system. Chemical Communications. [Link]

-

ACS Publications. (2023). Simplifying the Synthesis of Metal–Organic Frameworks. Accounts of Materials Research. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC. [Link]

-

SCM. (2025). AMS insights: Design Your Own Metal–Organic Frameworks (MOFs) with Autografs. YouTube. [Link]

-

libra etd. (n.d.). Understanding and Controlling Metal Organic Framework Crystallization for Thin Film Fabrication. [Link]

-

RSC Publishing. (n.d.). Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity. Chemical Science. [Link]

-

ResearchGate. (n.d.). Common strategies for loading MOFs with drugs. ResearchGate. [Link]

-

MDPI. (2025). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. [Link]

-

ResearchGate. (2024). During MOF synthesis , pre calculation of organic linkers with metals selection should be done In ab initio method ?. [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

-

ResearchGate. (2025). The Accessibility of Nitrogen Sites Makes Difference to Selective CO2 Adsorption in a Family of Isostructural Metal-Organic Frameworks. [Link]

-

MDPI. (2021). Adsorption of Carbon Dioxide, Methane, and Nitrogen on Zn(dcpa) Metal-Organic Framework. [Link]

-

National Institutes of Health. (n.d.). Understanding How Ligand Functionalization Influences CO2 and N2 Adsorption in a Sodalite Metal–Organic Framework. PMC. [Link]

-

RSC Publishing. (2025). Nitrogen-rich metal–organic framework of nickel(II) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pressure of CO 2. [Link]

-

ERIG. (2023). A database to select affordable MOFs for volumetric hydrogen cryoadsorption considering the cost of their linkers. [Link]

-

RSC Publishing. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. [Link]

-

University of North Texas. (2017). Boosting Catalytic Performance of Metal–Organic Framework by Increasing the Defects via a Facile and Green Approach. [Link]

-

ResearchGate. (2025). Gas Separation Properties of Metal Organic Framework (MOF-5) Membranes. [Link]

-

Scientiae Radices. (n.d.). Metal-organic frameworks for efficient drug adsorption and delivery. [Link]

-

RSC Publishing. (n.d.). A database to select affordable MOFs for volumetric hydrogen cryoadsorption considering the cost of their linkers. [Link]

-

ResearchGate. (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. [Link]

-

E3S Web of Conferences. (n.d.). Metal-Organic Frameworks: Screening M-MOF-74 (M = Co, Cr, Cu, Fe, Mg, Mn, Ni, Ti, and Zn) Based for Carbon Dioxide Adsorption. [Link]

-

RSC Publishing. (n.d.). Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. CrystEngComm. [Link]

-

ResearchGate. (2025). Organic solvent pervaporation properties of MOF-5 membranes. [Link]

-

YouTube. (2020, May 5). [Crystalmaker for MOFs] Lesson-2: Showing, hiding structure; pore displaying. [Link]

Sources

- 1. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]

- 2. Metal–organic frameworks constructed from flexible V-shaped ligands: adjustment of the topology, interpenetration and porosity via a solvent system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ossila.com [ossila.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]

- 12. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of porous metal–organic frameworks for gas separation and purification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nitrogen-rich metal–organic framework of nickel( ii ) as a highly efficient and reusable catalyst for the synthesis of cyclic carbonates at ambient pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08614G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. The green synthesis and applications of biological metal–organic frameworks for targeted drug delivery and tumor treatments - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Libra ETD [libraetd.lib.virginia.edu]

- 24. Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3,5-Bis(4-formylphenyl)pyridine and its 2,6-Isomer: A Comparative Analysis for Advanced Material Synthesis

Abstract

Pyridine-based diformyl compounds are pivotal building blocks in the architecture of advanced functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and specialty polymers. The isomeric placement of substituent groups on the central pyridine ring profoundly influences the resultant material's geometry, porosity, and ultimate application. This guide provides a comprehensive technical comparison between 3,5-bis(4-formylphenyl)pyridine and its 2,6-isomer, offering researchers, chemists, and material scientists a detailed understanding of their distinct structural, electronic, and reactive properties. We will delve into their synthesis, comparative analytics, and the strategic implications of isomer selection in the design of bespoke materials.

Introduction: The Strategic Importance of Isomeric Pyridine Linkers

The pyridine moiety, a nitrogen-containing heterocycle, is a cornerstone in supramolecular chemistry and materials science. Its nitrogen atom provides a key coordination site for metal ions and a site for hydrogen bonding, influencing the self-assembly of complex architectures.[1][2] When functionalized with reactive groups like aldehydes, these pyridine units become powerful synthons for creating porous crystalline materials with applications in gas storage, separation, and catalysis.[1][2]

The constitutional isomerism of di-substituted pyridines, specifically the 3,5- and 2,6- substitution patterns, dictates the fundamental geometry of the resulting molecular building block. This guide will illuminate the critical differences stemming from this isomeric variation, providing a predictive framework for material design.

Structural and Electronic Divergence of the Isomers

The core difference between the 3,5- and 2,6-isomers lies in the spatial arrangement of the two formylphenyl arms relative to the pyridine nitrogen. This seemingly subtle change has profound implications for the molecule's overall shape, symmetry, and electronic properties.

-

3,5-Bis(4-formylphenyl)pyridine: This isomer possesses a distinct "V" or "bent" shape. The two formylphenyl groups are positioned at the meta-positions relative to the nitrogen atom. This arrangement results in an angular geometry, which is crucial for the formation of specific network topologies in polymers and frameworks.

-

2,6-Bis(4-formylphenyl)pyridine: In contrast, the 2,6-isomer exhibits a more linear or "U" shaped conformation. The formylphenyl groups are located at the ortho-positions to the nitrogen atom. This linearity influences the packing of molecules in the solid state and the directionality of polymer chain growth.

The position of the nitrogen atom also influences the electronic nature of the pyridine ring and, consequently, the reactivity of the formyl groups. The electron-withdrawing nature of the pyridine nitrogen affects the ortho- and para-positions more significantly than the meta-positions.

Diagram: Isomeric Structures

The following diagram illustrates the fundamental geometric differences between the two isomers.

Caption: Molecular structures of the 3,5- (bent) and 2,6- (linear) isomers.

Synthesis Strategies

The synthesis of these isomers often involves multi-step procedures, with the final steps typically involving the formation of the pyridine ring or the introduction of the formyl groups.

Synthesis of 3,5-Bis(4-formylphenyl)pyridine

The synthesis of di-meta-substituted pyridines can be challenging.[3] One common approach involves the construction of the pyridine ring from acyclic precursors. Condensation-based methods are often employed, which allow for the incorporation of various functional groups at the meta position.[3] Another strategy is the C-H functionalization of a pre-formed pyridine ring, although this can sometimes lead to issues with regioselectivity.[3]

Synthesis of 2,6-Bis(4-formylphenyl)pyridine

The synthesis of 2,6-disubstituted pyridines can be achieved through various methods, including the popular Kröhnke pyridine synthesis.[4] This method involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with an ammonium source.[5] Alternatively, transition metal-catalyzed cross-coupling reactions of 2,6-dihalopyridines with a suitable boronic acid or ester, followed by oxidation of a precursor group to the aldehyde, are also effective. A one-pot vapor phase synthesis has also been reported for a related compound, 2,6-bis(4-methylphenyl)pyridine, which could potentially be adapted.[6]

Diagram: General Synthetic Approaches

Caption: High-level synthetic pathways for the 3,5- and 2,6-isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the two isomers.[7][8]

¹H NMR Spectroscopy

-

3,5-Isomer: The proton on the 4-position of the pyridine ring will appear as a triplet, while the protons on the 2- and 6-positions will be doublets. The signals for the phenyl protons will also be present, with characteristic doublets for the ortho- and meta-protons to the formyl group.

-

2,6-Isomer: The proton on the 4-position of the pyridine ring will appear as a triplet, and the protons on the 3- and 5-positions will be doublets. The chemical shifts of the pyridine protons in the 2,6-isomer are expected to be different from those in the 3,5-isomer due to the different electronic environment.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show distinct differences.[9][10] The chemical shifts of the pyridine carbons will be indicative of the substitution pattern. For instance, the carbon atoms directly attached to the phenyl rings (C2 and C6 in the 2,6-isomer; C3 and C5 in the 3,5-isomer) will have significantly different chemical shifts. The chemical shift of the formyl carbon should be comparable in both isomers, typically appearing around 190-192 ppm.

| Isomer | Key ¹H NMR Features (Pyridine Ring) | Key ¹³C NMR Features (Pyridine Ring) |

| 3,5- | H-4 (triplet), H-2,6 (doublets) | Distinct signals for C-3,5 and C-2,4,6 |

| 2,6- | H-4 (triplet), H-3,5 (doublets) | Distinct signals for C-2,6 and C-3,4,5 |

Reactivity and Applications in Materials Science

The choice between the 3,5- and 2,6-isomer is a critical design parameter that directly impacts the properties of the resulting material.

Metal-Organic Frameworks (MOFs)

In MOF synthesis, the geometry of the organic linker is paramount in determining the topology of the resulting framework.[11][12]

-

3,5-Isomer: The bent geometry of the 3,5-isomer is ideal for creating frameworks with specific pore shapes and sizes. It can act as a trigonal node, leading to the formation of 3D networks with high porosity, which are desirable for gas storage and separation applications.

-

2,6-Isomer: The more linear 2,6-isomer tends to form linear or zigzag coordination polymers, or can be used to construct 2D layered structures.[1] The accessible pyridine nitrogen in this isomer can also serve as a Lewis basic site for catalysis.[1]

Polymer Chemistry

In the synthesis of polymers, such as polyimines or poly(azomethine)s, through condensation reactions with amines, the isomer geometry influences the polymer's processability and bulk properties.

-

3,5-Isomer: The bent nature of this monomer will lead to polymers with a less regular, more amorphous structure. This can result in materials with lower melting points and higher solubility.

-

2,6-Isomer: The linearity of the 2,6-isomer promotes the formation of more ordered, semi-crystalline polymers. These materials are likely to exhibit higher thermal stability and mechanical strength.

Diagram: Application-Driven Isomer Selection

Caption: Correlation between isomer geometry and material properties.

Conclusion

The choice between 3,5-bis(4-formylphenyl)pyridine and its 2,6-isomer is a strategic one, with each molecule offering a unique set of geometric and electronic properties. The bent 3,5-isomer is well-suited for the construction of complex, three-dimensional networks, while the linear 2,6-isomer is ideal for creating more ordered, linear, or layered materials. A thorough understanding of these differences, from their synthesis to their impact on final material properties, is essential for the rational design of advanced functional materials. This guide serves as a foundational resource for researchers and professionals in the field, enabling more informed decisions in the pursuit of novel materials with tailored functionalities.

References

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry. Retrieved February 13, 2026, from [Link]

-

Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 13, 2026, from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved February 13, 2026, from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Unveiled reactivity of masked diformylmethane with enamines forming resonance-assisted hydrogen bonding leads to di-meta-substituted pyridines. (2024, June 28). PMC. Retrieved February 13, 2026, from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 13, 2026, from [Link]

-

Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. (n.d.). IUCr. Retrieved February 13, 2026, from [Link]

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 13). CCS Chemistry. Retrieved February 13, 2026, from [Link]

-

13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. Retrieved February 13, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 13, 2026, from [Link]

-

1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. Retrieved February 13, 2026, from [Link]

-

Highly selective and single step vapor phase synthesis of 2,6-bis(4-methylphenyl)pyridine over Al-MCM-41 molecular sieves. (2025, August 7). ResearchGate. Retrieved February 13, 2026, from [Link]

-

DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (n.d.). Denmark Group. Retrieved February 13, 2026, from [Link]

-

Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. (n.d.). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes. (n.d.). PMC - NIH. Retrieved February 13, 2026, from [Link]

-

Crystal structure of bis{3-(3,4-dimethylphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]. (n.d.). IUCr. Retrieved February 13, 2026, from [Link]

-

Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). ACS Publications. Retrieved February 13, 2026, from [Link]

-

4′′′-Quaterpyridine: synthesis, crystal-structure description, and Hirshfeld surface analysis. (n.d.). White Rose Research Online. Retrieved February 13, 2026, from [Link]

-

4-Phenyl-2,6-bis(4-tolyl)pyridine. (n.d.). PMC - PubMed Central. Retrieved February 13, 2026, from [Link]

-

2,6-Bis(2-pyridyl)-4-phenylpyridine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. (2025, September 3). PMC. Retrieved February 13, 2026, from [Link]

-

Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. (2020, May 15). PubMed. Retrieved February 13, 2026, from [Link]

-

Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (n.d.). IUCr. Retrieved February 13, 2026, from [Link]

-

1,3,5-Tris(4-formylphenyl)benzene. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Crystal structures and Hirshfeld surface analyses of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. Unveiled reactivity of masked diformylmethane with enamines forming resonance-assisted hydrogen bonding leads to di-meta-substituted pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Rise of Pyridine in Covalent Organic Frameworks: A Technical Guide to Linker Design, Synthesis, and Application

Foreword: Beyond Benzene—The Strategic Integration of Pyridine in COF Chemistry

For researchers, scientists, and drug development professionals, the advent of Covalent Organic Frameworks (COFs) has opened a new frontier in materials science. These crystalline, porous polymers, constructed from modular organic building blocks, offer unprecedented control over structure and function. While the early history of COFs was dominated by linkers based on simple aromatic hydrocarbons, the strategic incorporation of heteroatoms has unlocked a wealth of new properties and applications. Among these, the pyridine moiety has emerged as a particularly versatile and powerful component.

This technical guide provides an in-depth exploration of the history and development of pyridine-derived COF linkers. Moving beyond a simple chronological account, we will delve into the causality behind synthetic choices, the intricate relationship between linker structure and framework properties, and the practical applications that have been enabled by these nitrogen-containing building blocks. This document is designed to be a comprehensive resource, blending fundamental principles with field-proven insights to empower researchers in their pursuit of next-generation functional materials.

A Historical Perspective: The Genesis of Pyridine-Containing COFs

The journey of pyridine into the world of COFs is a story of progressively increasing complexity and functionality. While the first COFs, reported in 2005, were based on boronic acid self-condensation and featured boroxine linkages, the development of more robust imine-linked COFs in 2009 significantly broadened the scope of accessible structures and functionalities.[1] The introduction of nitrogen-rich linkers, including those containing pyridine, was a logical next step to imbue COFs with desirable electronic, catalytic, and host-guest properties.

Early examples of N-heterocyclic COFs demonstrated the potential of incorporating basic nitrogen sites into the framework. These materials showed promise for applications such as gas storage and separation, where the Lewis basicity of the nitrogen atoms could enhance interactions with guest molecules like CO2. The inherent directionality and rigidity of the pyridine ring also proved advantageous in achieving crystalline, porous structures.

A significant milestone in the development of pyridine-derived COFs was the realization that the pyridine nitrogen could act as a versatile functional handle. This opened the door to a wide range of applications, from catalysis, where the nitrogen can act as a metal-coordination site or a proton relay, to sensing, where it can serve as a binding site for analytes. The ability to tune the electronic properties of the COF by modifying the pyridine ring has further expanded the design space for these advanced materials.

Classification and Design of Pyridine-Derived Linkers

The versatility of pyridine-derived COF linkers stems from the numerous ways in which the pyridine moiety can be incorporated into a building block. A systematic classification can be based on several key features:

-

Number of Pyridine Units: Linkers can contain a single pyridine ring, or multiple pyridine units, such as in bipyridine or terpyridine derivatives. The number and arrangement of pyridine units significantly influence the geometry of the resulting COF and the density of functional sites.

-

Connectivity: The pyridine ring can be functionalized with various reactive groups (e.g., aldehydes, amines) to act as a node or a linker in the COF synthesis. The position of these functional groups on the pyridine ring dictates the topology of the resulting framework.

-

Substitution: The pyridine ring itself can be substituted with other functional groups to fine-tune its electronic properties, steric hindrance, and interactions with guest molecules.

The design of a pyridine-derived linker is a critical step that dictates the ultimate properties of the COF. For instance, the position of the nitrogen atom within the linker can influence the pore environment and the accessibility of the Lewis basic site. The overall geometry of the linker, whether linear, bent, or trigonal, determines the topology and porosity of the resulting framework.

Caption: Logical flow from pyridine linker design to COF properties.

Synthetic Methodologies: From Linker to Framework

The majority of pyridine-containing COFs are synthesized via Schiff base condensation between amine and aldehyde functionalized linkers. This dynamic covalent reaction is reversible, which allows for "error-checking" and the formation of highly crystalline materials. Solvothermal synthesis is the most common method, where the reaction is carried out in a sealed vessel at elevated temperatures.

Synthesis of a Representative Pyridine-Amine Linker: 2,4,6-Tris(4-aminophenyl)pyridine (TAPP)

The synthesis of the TAPP linker is a multi-step process that begins with the condensation of 4-nitroacetophenone and 4-nitrobenzaldehyde to form 2,4,6-tris(4-nitrophenyl)pyridine. This is followed by the reduction of the nitro groups to amines.

-

Synthesis of 2,4,6-Tris(4-nitrophenyl)pyridine:

-

In a round-bottom flask, dissolve 4-nitroacetophenone and 4-nitrobenzaldehyde in glacial acetic acid.

-

Add ammonium acetate to the mixture.

-

Reflux the reaction mixture for 3-4 hours.

-

Cool the mixture to room temperature, and collect the precipitate by filtration.

-

Wash the solid with acetic acid and then with ethanol to obtain the crude product.

-

-

Reduction to 2,4,6-Tris(4-aminophenyl)pyridine (TAPP):

-

Suspend the 2,4,6-tris(4-nitrophenyl)pyridine in ethanol in a round-bottom flask.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O), and concentrated hydrochloric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO3) to precipitate the amine product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield TAPP.

-

Solvothermal Synthesis of a Pyridine-Based Imine-Linked COF: TAPP-DBTA-COF

This protocol describes the synthesis of a two-dimensional COF from the TAPP linker and 2,5-dibromoterephthalaldehyde (DBTA).[2]

-

Preparation of the Reaction Mixture:

-

In a Pyrex tube, add 2,4,6-tris(4-aminophenyl)pyridine (TAPP) and 2,5-dibromoterephthalaldehyde (DBTA).

-

Add a mixture of solvents, typically o-dichlorobenzene and mesitylene.

-

Add an aqueous solution of acetic acid, which acts as a catalyst for the imine condensation.

-

Sonicate the mixture for a few minutes to ensure homogeneity.

-

-

Solvothermal Reaction:

-

Seal the Pyrex tube under vacuum.

-

Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 72 hours). During this time, the reversible imine condensation leads to the formation of a crystalline COF.

-

-

Work-up and Activation:

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the product sequentially with various organic solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and solvent.

-

Dry the COF under vacuum at an elevated temperature to remove residual solvent from the pores.

-

Caption: General workflow for the solvothermal synthesis of a pyridine-based COF.

Structure-Property Relationships

The incorporation of pyridine linkers has a profound impact on the physicochemical properties of COFs. Understanding these structure-property relationships is crucial for the rational design of materials with targeted functionalities.

-

Porosity and Surface Area: The geometry and size of the pyridine linker directly influence the pore size and surface area of the resulting COF. For example, longer linkers generally lead to larger pores. The planarity of the linker is also critical for achieving high crystallinity and, consequently, high surface area.

-

Chemical and Thermal Stability: Imine-linked COFs generally exhibit good thermal stability. The inclusion of a rigid pyridine ring can further enhance this stability. The chemical stability, particularly towards acidic and basic conditions, is influenced by the nature of the linkage and the overall framework structure.

-

Electronic and Optical Properties: The pyridine unit, being an electron-deficient aromatic ring, can significantly modulate the electronic properties of the COF. This is particularly important for applications in photocatalysis and electronics. The extent of π-conjugation within the linker and throughout the COF framework determines the material's ability to absorb light and transport charge. Many pyridine-containing COFs exhibit fluorescence, which is useful for sensing applications.

-

Host-Guest Interactions: The Lewis basic nitrogen atom in the pyridine ring can act as a binding site for various guest molecules, including metal ions, protons, and organic molecules. This property is exploited in catalysis, sensing, and adsorption applications.

Applications of Pyridine-Derived COFs

The unique properties of pyridine-containing COFs have led to their exploration in a wide range of applications.

Catalysis

The pyridine nitrogen can act as a catalytic site in several ways:

-

Metal Coordination: The pyridine moiety can serve as a ligand to immobilize single metal atoms or metal complexes within the COF framework. These materials can act as highly active and recyclable heterogeneous catalysts.

-

Lewis Base Catalysis: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base to catalyze various organic reactions.

-

Photocatalysis: The electronic properties of pyridine-containing COFs make them promising candidates for photocatalysis. They can be designed to absorb visible light and generate electron-hole pairs for redox reactions. For instance, in some photocatalytic systems, the pyridine nitrogen acts as a binding site for reactants, facilitating an inner-sphere electron transfer mechanism.[3]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 3,5-Bis(4-formylphenyl)pyridine via Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

The synthesis of 3,5-Bis(4-formylphenyl)pyridine represents a classic challenge in reticular chemistry: constructing a rigid, V-shaped linker with high directionality while maintaining the integrity of sensitive functional groups (aldehydes) and overcoming the inherent deactivating nature of the pyridine core.

This protocol utilizes a double Suzuki-Miyaura cross-coupling reaction. Unlike standard phenyl-phenyl couplings, this reaction requires specific modifications to address the "Pyridine Effect"—the tendency of the pyridine nitrogen to coordinate with the Palladium catalyst, effectively poisoning it and stalling the catalytic cycle.

Retrosynthetic Logic

The disconnection strategy relies on the commercially available 3,5-dibromopyridine and 4-formylphenylboronic acid . The choice of the bromide over the chloride is critical for oxidative addition rates, while the boronic acid is preferred over the pinacol ester for atom economy and water solubility in the biphasic system.

Critical Reaction Parameters (The "Why" Behind the Protocol)

To ensure reproducibility and high yield (>80%), the following parameters must be strictly controlled.

Catalyst Selection: The Phosphine Shield

-

Choice: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] .

-

Rationale: While Pd(dppf)Cl₂ is often used for sterically hindered substrates, Pd(PPh₃)₄ provides a robust ligand shell (PPh₃) that competes effectively with the pyridine nitrogen for the Pd center. The excess phosphine dissociation required for the catalytic cycle is balanced by the high temperature, ensuring active species generation without permanent deactivation by the substrate [1].

The Base-Solvent Interface

-

System: K₂CO₃ (2.0 M aq) / 1,4-Dioxane .

-

Rationale:

-

Base: Carbonate is strong enough to activate the boronic acid (forming the boronate species) but mild enough to prevent the Cannizzaro reaction or aldol condensation of the product's aldehyde groups.

-

Solvent: 1,4-Dioxane is miscible with water, creating a homogeneous or semi-homogeneous system at reflux (100°C), which is crucial for the solubility of the rigid dialdehyde product.

-

Stoichiometry & Suppression of Homocoupling

-

Ratio: 2.5 equivalents of boronic acid per 1 equivalent of dibromopyridine.

-

Insight: A slight excess (0.25 eq per site) compensates for protodeboronation (hydrolysis of the C-B bond), a common side reaction in aqueous base.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the competitive inhibition by the pyridine substrate (The "Pyridine Poisoning" pathway) which this protocol mitigates via temperature and ligand choice.

Figure 1: Catalytic cycle of the Suzuki coupling on a pyridine core. The red node indicates the catalyst deactivation pathway, reversible via thermal energy.

Experimental Protocol

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 3,5-Dibromopyridine | 236.89 | 1.0 | 1.18 g (5.0 mmol) | Electrophile |

| 4-Formylphenylboronic acid | 149.94 | 2.5 | 1.87 g (12.5 mmol) | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 288 mg (5 mol%) | Catalyst |

| K₂CO₃ | 138.21 | 6.0 | 4.14 g (dissolved in 15mL H₂O) | Base |

| 1,4-Dioxane | - | - | 60 mL | Solvent |

Step-by-Step Procedure

Phase 1: Inert Atmosphere Setup

-

Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Cap the top of the condenser with a rubber septum and insert a nitrogen/argon inlet needle.

-

Crucial: Flame-dry the glassware under vacuum or cycle vacuum/nitrogen 3 times to remove moisture and oxygen. Oxygen is the enemy of Pd(0).

Phase 2: Reagent Loading & Degassing

-

Add 3,5-Dibromopyridine (1.18 g) and 4-Formylphenylboronic acid (1.87 g) to the flask.

-

Add 1,4-Dioxane (60 mL).

-

Degassing Step: Bubble nitrogen directly into the solvent for 15-20 minutes.

-

Add the Pd(PPh₃)₄ (288 mg) quickly against a positive flow of nitrogen. The solution effectively turns yellow/orange.

-

Add the pre-prepared, degassed K₂CO₃ solution (2.0 M, 15 mL) via syringe.

Phase 3: Reaction

-

Heat the mixture to 95-100°C (gentle reflux).

-

Stir vigorously (800 RPM) to ensure mixing of the biphasic system.

-

Monitoring: Monitor by TLC (Silica, 50% EtOAc/Hexane).

-

Starting Material (Dibromide): Rf ~ 0.7 (UV active).

-

Mono-coupled intermediate: Rf ~ 0.5.

-

Product (Dialdehyde): Rf ~ 0.3 (Bright blue fluorescence under UV 365nm often observed for conjugated systems).

-

-

Reaction time is typically 24 to 48 hours .

Phase 4: Workup & Purification

-

Cool the reaction mixture to room temperature.

-

Precipitation: Pour the reaction mixture into 300 mL of ice-cold water . The product is highly organic and should precipitate as a beige/yellow solid.

-

Filter the solid using a Buchner funnel. Wash with water (3 x 50 mL) to remove inorganic salts and excess base.

-

Wash with cold ethanol (2 x 20 mL) to remove unreacted boronic acid and protodeboronated byproducts.

-

Purification:

-

Dissolve the crude solid in minimal Chloroform (CHCl₃) or Dichloromethane (DCM).

-

Pass through a short pad of silica gel (eluting with DCM) to remove Palladium black (catalyst residue).

-

Recrystallize from Hot Toluene or DCM/Hexane if high crystallinity is required for COF synthesis.

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of the target linker.

Troubleshooting & Self-Validation

| Observation | Diagnosis | Corrective Action |

| Black precipitate forms immediately | Catalyst decomposition (Pd agglomeration). | Oxygen leak. Ensure stricter degassing (freeze-pump-thaw) and check septa. |

| Stalled at mono-coupled product | Catalyst poisoning or boronic acid degradation. | Add 1-2 mol% fresh catalyst and 0.5 eq fresh boronic acid. Increase temp to 105°C. |

| Low Yield / Sticky Tar | Aldehyde condensation (Cannizzaro). | Base concentration too high. Reduce K₂CO₃ to 1.0 M or switch to NaHCO₃ (weaker base). |

| Product contains Pd residue | Inefficient filtration. | Treat organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous sodium diethyldithiocarbamate. |

Safety Information (MSDS Highlights)

-

3,5-Dibromopyridine: Irritant. Avoid inhalation.

-

Pd(PPh₃)₄: Toxic if swallowed. Sensitizer.[1] Store in freezer under inert gas.

-

1,4-Dioxane: Carcinogen . Forms explosive peroxides. Use only from fresh bottles or test for peroxides. Use in a fume hood.

References

-